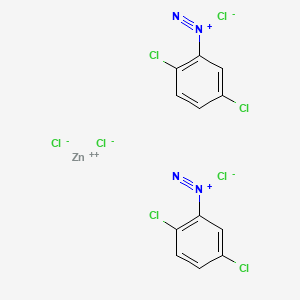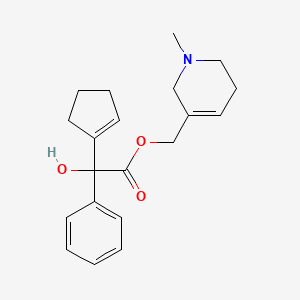
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is a complex organic compound It is a derivative of mandelic acid, which is known for its applications in various fields such as pharmaceuticals and cosmetics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester typically involves the esterification of mandelic acid with the corresponding alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the pure ester. The process may also involve the use of automated systems to monitor and control reaction parameters, ensuring optimal production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentenone derivatives, while reduction may produce tetrahydropyridyl alcohols.
Aplicaciones Científicas De Investigación
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition.
Comparación Con Compuestos Similares
Similar Compounds
- Alpha-(1-butynyl)mandelic acid 2-methyl-3-quinuclidinyl ester
- Alpha-isopropenylmandelic acid 1-methyl-4-pyridyl ester
- Alpha-(2-propynyl)mandelic acid 1-methyl-4-piperidyl ester
Uniqueness
Mandelic acid, alpha-(1-cyclopentenyl)-, (1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopentenyl and tetrahydropyridyl groups differentiates it from other mandelic acid derivatives, potentially leading to unique applications and effects.
Propiedades
Número CAS |
101756-60-9 |
|---|---|
Fórmula molecular |
C20H25NO3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methyl 2-(cyclopenten-1-yl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C20H25NO3/c1-21-13-7-8-16(14-21)15-24-19(22)20(23,18-11-5-6-12-18)17-9-3-2-4-10-17/h2-4,8-11,23H,5-7,12-15H2,1H3 |
Clave InChI |
UIVUBIIWSFBDLD-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC=C(C1)COC(=O)C(C2=CCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


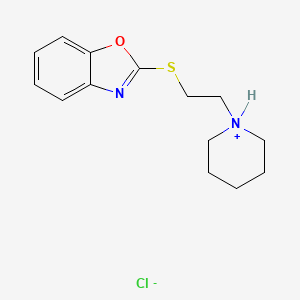
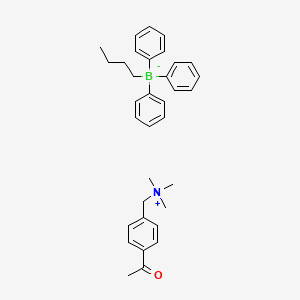
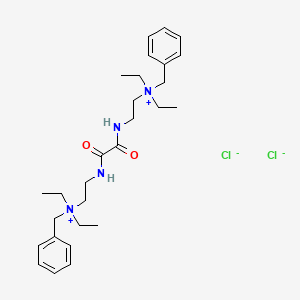

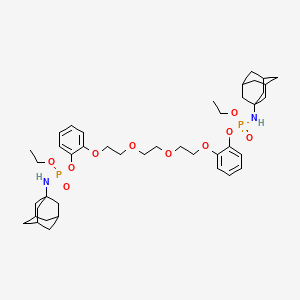
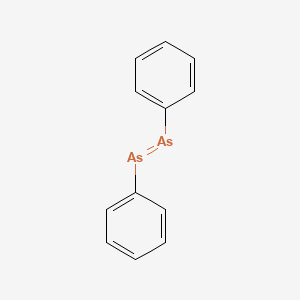



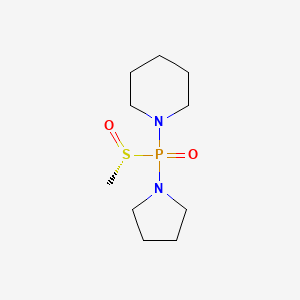
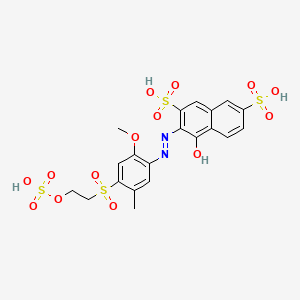

![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
